molecular formula C15H24FNO3S B230858 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

Cat. No. B230858
M. Wt: 317.4 g/mol
InChI Key: SQKWARJKCPPROG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X works by binding to specific proteins in the body, inhibiting their activity and preventing them from carrying out their normal functions. The exact mechanism of action of 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X varies depending on the protein it targets and the specific application it is being used for.
Biochemical and Physiological Effects:
4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X has been shown to have various biochemical and physiological effects, including the inhibition of specific enzymes, the modulation of immune response, and the prevention of tumor growth. However, the exact effects of 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X depend on the specific application it is being used for and the proteins it targets.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X is its specificity towards certain proteins, which allows for targeted inhibition and modulation of specific biological pathways. However, one limitation of 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X is its potential toxicity, which can limit its use in certain applications. Additionally, the synthesis of 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X can be complex and time-consuming, which can also limit its use in certain lab experiments.

Future Directions

There are several potential future directions for research on 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X, including the development of more efficient synthesis methods, the identification of new applications for 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X in various fields of research, and the optimization of its use in lab experiments. Additionally, more research is needed to fully understand the mechanism of action of 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X and its potential side effects, which can help guide its future use in various applications.
In conclusion, 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X is a novel chemical compound that has shown promising results in various fields of research. Its specificity towards certain proteins allows for targeted inhibition and modulation of specific biological pathways, making it a valuable tool for scientific research. With further research and development, 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X has the potential to be used in various applications and contribute to advancements in various fields of research.

Synthesis Methods

4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X can be synthesized using a multi-step process that involves the reaction of 4-fluoro-3-methoxybenzenesulfonyl chloride with 2,4,4-trimethylpentan-2-amine in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X.

Scientific Research Applications

4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X has shown promising results in various fields of research, including cancer research, neurology, and immunology. In cancer research, 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in tumor growth. In neurology, 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X has been found to have neuroprotective properties and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide X has been shown to modulate the immune response and can potentially be used to treat autoimmune diseases.

properties

Molecular Formula

C15H24FNO3S

Molecular Weight

317.4 g/mol

IUPAC Name

4-fluoro-3-methoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H24FNO3S/c1-14(2,3)10-15(4,5)17-21(18,19)11-7-8-12(16)13(9-11)20-6/h7-9,17H,10H2,1-6H3

InChI Key

SQKWARJKCPPROG-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)F)OC

Canonical SMILES

CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)F)OC

Origin of Product

United States

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